1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1,4-bis[(2-ethoxyphenoxy)methyl]benzene . This name reflects its core structure: a central benzene ring substituted at the 1 and 4 positions with methyleneoxy (–OCH₂–) bridges, each connected to a 2-ethoxyphenyl group. The numbering begins at the central benzene, with the methyleneoxy groups extending to the ortho positions of the terminal ethoxyphenyl moieties.
Key identifiers include:
- CAS Registry Number : 143936-28-1
- PubChem CID : 71345390
- DSSTox Substance ID : DTXSID80771680
- Molecular Formula : C₂₄H₂₆O₄
The systematic naming adheres to IUPAC rules by prioritizing the parent hydrocarbon (benzene) and specifying substituents in descending order of complexity. The “bis” prefix denotes two identical [(2-ethoxyphenoxy)methyl] groups, while “methyleneoxy” describes the –OCH₂– linkage.
Molecular Architecture and Bonding Patterns
The molecular structure of 1,4-bis[(2-ethoxyphenoxy)methyl]benzene features a symmetric arrangement centered on a para-substituted benzene ring (Figure 1). Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Weight | 378.5 g/mol |
| Rotatable Bond Count | 10 |
| Hydrogen Bond Acceptor Count | 4 |
| XLogP3-AA (Lipophilicity) | 5.5 |
The SMILES string (CCOC1=CC=CC=C1OCC2=CC=C(C=C2)COC3=CC=CC=C3OCC) reveals the connectivity: two 2-ethoxyphenyl groups (–OC₂H₅ attached to phenyl at position 2) are linked via methyleneoxy bridges to the central benzene. The InChIKey (MVCMHYFHTJDVSC-UHFFFAOYSA-N) provides a unique identifier for computational databases.
Bonding patterns emphasize ether linkages (C–O–C) and aromatic π-systems. The central benzene’s sp² hybridization enables planar geometry, while the ethoxy groups introduce steric bulk and rotational flexibility. The molecule’s lipophilicity (XLogP3-AA = 5.5) suggests significant hydrophobic character, influenced by the ethoxy and phenyl groups.
Crystallographic Analysis and Spatial Configuration
While crystallographic data for 1,4-bis[(2-ethoxyphenoxy)methyl]benzene remains unpublished, insights can be inferred from related bis(phenoxy) derivatives. For example, analogous compounds studied by Fun et al. exhibit triclinic or monoclinic crystal systems with intermolecular van der Waals interactions dominating packing arrangements.
Hypothetically, the target compound’s bulky substituents may lead to:
- Non-coplanar aromatic rings due to steric hindrance.
- Interdigitated molecular packing to optimize lattice energy.
- Weak C–H···O hydrogen bonds between ethoxy oxygen and adjacent aryl hydrogens.
Comparative analysis with a structurally similar compound, 3-[(triisopropylsilanyl)-ethynyl]-6a,12a-dihydro-1H-1,4-diaza-benzo[α]anthracene-2,7,12-trione (C₂₇H₂₈N₂O₃Si), reveals a triclinic system (space group P1̄) with unit cell dimensions a = 7.5098 Å, b = 7.8881 Å, c = 20.8904 Å. Such metrics suggest that 1,4-bis[(2-ethoxyphenoxy)methyl]benzene may adopt comparable lattice parameters if crystallized.
Comparative Structural Analysis with Related Bis(phenoxy) Derivatives
The structural uniqueness of 1,4-bis[(2-ethoxyphenoxy)methyl]benzene becomes evident when contrasted with analogous compounds (Table 1):
Key differences include:
- Substituent Flexibility : The target compound’s methyleneoxy bridges allow greater conformational freedom compared to rigid ethenyl groups in .
- Electronic Effects : Ethoxy groups in the target compound act as electron donors, altering aromatic ring reactivity versus electron-withdrawing ethoxycarbonyl groups in .
- Symmetry : The para substitution pattern in the target compound enhances symmetry, potentially simplifying synthesis and purification relative to ortho derivatives.
Properties
CAS No. |
143936-28-1 |
|---|---|
Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1,4-bis[(2-ethoxyphenoxy)methyl]benzene |
InChI |
InChI=1S/C24H26O4/c1-3-25-21-9-5-7-11-23(21)27-17-19-13-15-20(16-14-19)18-28-24-12-8-6-10-22(24)26-4-2/h5-16H,3-4,17-18H2,1-2H3 |
InChI Key |
MVCMHYFHTJDVSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2=CC=C(C=C2)COC3=CC=CC=C3OCC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS) Approach
This method involves reacting a dihalobenzene derivative with ethoxybenzene under basic conditions. The 1,4-phenylenebis(methyleneoxy) core is first functionalized with leaving groups (e.g., bromine or iodine), followed by substitution with ethoxybenzene.
Key Steps
Dihalobenzene Synthesis :
Substitution with Ethoxybenzene :
Example Reaction
$$
\text{1,4-Bis(methyleneoxy)benzene dihalide} + 2 \, \text{Ethoxybenzene} \xrightarrow{\text{Base}} \text{1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)} + \text{Haloalkane}
$$
Advantages
- High Regioselectivity : The 1,4-substitution pattern is preserved due to steric and electronic control.
- Scalability : NAS is well-established for industrial ether synthesis.
Challenges
- Low Reactivity : Aromatic substitution may require harsh conditions (e.g., high temperatures).
- Byproducts : Competing elimination or polyether formation.
Williamson Ether Synthesis
This method leverages alkoxide intermediates to form ethers. While traditionally used for aliphatic ethers, it can be adapted for aromatic systems with appropriate activation.
Key Steps
Alkoxide Formation :
Coupling with Dihalobenzene :
Example Reaction
$$
\text{1,4-Bis(methyleneoxy)benzene dihalide} + 2 \, \text{Ethoxybenzene} \xrightarrow{\text{NaH}} \text{1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)}
$$
Advantages
- Mild Conditions : Suitable for thermally sensitive substrates.
- Flexibility : Compatible with diverse alkylating agents.
Challenges
- Low Yield : Aromatic alkoxides are less nucleophilic than aliphatic counterparts.
- Steric Hindrance : Bulky ethoxybenzene may reduce reaction efficiency.
Palladium-Catalyzed Coupling
Cross-coupling reactions (e.g., Ullmann, Suzuki) enable precise aryl-aryl bond formation. This method is particularly effective for constructing complex aromatic systems.
Key Steps
Halogenation of 1,4-Phenylenebis(methyleneoxy) :
Coupling with Ethoxybenzene :
Example Reaction
$$
\text{1,4-Bis(methyleneoxy)benzene dihalide} + 2 \, \text{Ethoxybenzene} \xrightarrow{\text{Pd/Cu}} \text{1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)}
$$
Advantages
- High Precision : Minimizes side reactions.
- Functional Group Tolerance : Compatible with sensitive substituents.
Challenges
- Cost : Palladium catalysts increase production expenses.
- Catalyst Removal : Requires additional purification steps.
Stepwise Synthesis via Intermediates
This approach involves sequential functionalization of the phenylenebis(methyleneoxy) backbone.
Step 1: Core Synthesis
Data Tables: Comparative Analysis of Methods
Critical Challenges and Optimizations
- Steric Interference : Bulky ethoxybenzene groups may hinder substitution.
- Catalyst Deactivation : Palladium catalysts can oxidize or leach.
- Purification : Separating the target from polyether byproducts.
- Solution : Column chromatography with silica gel (hexane/ethyl acetate).
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like halides or amines can replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Materials Science
The compound has been studied for its potential use in the development of novel materials due to its ability to form stable structures through π-π interactions and hydrogen bonding. These properties are critical in creating materials with enhanced mechanical strength and thermal stability.
- Case Study : Research indicated that derivatives of this compound could be utilized to create polymeric materials with improved thermal and mechanical properties. The incorporation of 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) into polymer matrices resulted in composites that exhibited superior performance under stress conditions .
Medicinal Chemistry
In medicinal chemistry, the compound has been explored for its potential biological activities. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
- Case Study : A study examined the anti-cancer properties of related compounds that share structural similarities with 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene). The results showed promising cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, facilitating the synthesis of more complex molecules.
- Example Reaction : The compound can undergo nucleophilic substitutions and condensation reactions to yield new derivatives that may possess enhanced or novel properties. This versatility is valuable in synthesizing compounds for pharmaceuticals and agrochemicals.
Data Tables
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its overall effects.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
Table 2: Functional Group Influence on Properties
Research Findings and Contradictions
- Synthesis Yields: Yields vary widely; triazole derivatives achieve >80% (), while complex chromanone-linked compounds yield only 15% (), reflecting synthetic challenges with bulky substituents .
- Thermal Stability: Methylenebis(triazole) compounds () exhibit higher melting points (198–234°C) than ether-linked analogs, suggesting stronger intermolecular forces in non-polar derivatives .
Biological Activity
The compound 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) , often referred to as bis(2-ethoxybenzene) , is a member of the bisphenol family and has garnered interest due to its potential biological activities. This article will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) has the following chemical structure:
- Molecular Formula : C22H22O4
- Molecular Weight : 350.414 g/mol
Structural Representation
The compound features two ethoxybenzene groups linked by a phenylenebis(methyleneoxy) unit. This structural configuration is significant for its biological interactions.
Antioxidant Properties
Research has indicated that compounds similar to 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Antitumor Activity
A study demonstrated that derivatives of 1,4-phenylenebis(methylene)selenocyanate (related to our compound) inhibit chemically induced tumors in laboratory animal models. The mechanism involves the modulation of cellular signaling pathways that lead to apoptosis in cancer cells .
- Inhibition of Tumor Growth : The compound's structure allows it to interact with specific cellular targets, leading to the inhibition of tumor cell proliferation.
- Metabolic Pathways : The metabolism of similar compounds results in the formation of reactive metabolites that can induce oxidative stress in cancer cells, promoting cell death .
Study 1: Excretion Profile Analysis
A study conducted on a related compound (p-[14C]XSC) monitored its excretion profile in rats. The results indicated that approximately 75% of the administered dose was excreted in feces within a week, suggesting significant metabolic processing which may also apply to 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene) .
Study 2: QSPR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to predict the biological activity of similar compounds. These studies correlate chemical structure with biological activity, providing insight into how modifications can enhance or reduce efficacy against target diseases .
Table 1: Summary of Biological Activities
Table 2: Excretion Profile of Related Compound
| Time Frame | Urine Excretion (%) | Feces Excretion (%) |
|---|---|---|
| Day 3 | 20 | 68 |
| Day 7 | 24 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
